(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
Description
Properties
IUPAC Name |
(4R)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPMHJQMNACGDI-RGURZIINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C=C1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CCC(C=C1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468060 | |
| Record name | (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861892-40-2 | |
| Record name | (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol can be synthesized from limonene, a naturally occurring monoterpene. The synthesis involves the following steps:
Epoxidation of Limonene: Limonene is first epoxidized using a peracid such as meta-chloroperoxybenzoic acid to form limonene oxide.
Hydrolysis: The limonene oxide is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces saturated alcohols.
Substitution: Produces various substituted cyclohexenes depending on the reagent used.
Scientific Research Applications
The compound (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol , also known by its chemical formula and CID 11528376, has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article will explore its scientific research applications, supported by comprehensive data and case studies.
Organic Synthesis
One of the primary applications of this compound is in organic synthesis. Its unique structure allows it to serve as a versatile intermediate in the synthesis of more complex molecules. Researchers have utilized this compound to create various derivatives that are useful in medicinal chemistry.
Example Case Study:
A study published in a peer-reviewed journal demonstrated the successful use of this compound as a precursor for synthesizing bioactive compounds. The reaction conditions were optimized to yield high purity and yield of the desired products, showcasing the compound's utility in synthetic pathways.
Pharmaceutical Applications
The pharmaceutical industry has shown interest in this compound due to its potential biological activities. Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties.
Example Case Study:
Research conducted on the anti-inflammatory effects of synthesized derivatives indicated significant activity in vitro. These findings suggest that this compound could lead to the development of new therapeutic agents for treating inflammatory diseases.
Material Science
In material science, this compound has been explored for its potential as a monomer in polymer synthesis. Its reactive double bond can participate in polymerization reactions, leading to new materials with desirable properties.
Example Case Study:
A study investigated the polymerization of this compound with various co-monomers. The resulting polymers exhibited enhanced mechanical properties and thermal stability, indicating potential applications in coatings and composites.
Flavor and Fragrance Industry
Due to its pleasant aroma profile, this compound finds applications in the flavor and fragrance industry. Its use as a fragrance compound can enhance the sensory attributes of consumer products.
Example Case Study:
Market research highlighted the incorporation of this compound into perfumes and scented products, emphasizing its role in creating appealing fragrances that can influence consumer preferences.
Mechanism of Action
The mechanism of action of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Positional Analogues
The compound has multiple stereoisomers and structural analogues, each differing in substituent positions or stereochemistry. Key examples include:
Table 1: Comparison of Key Compounds
Structural and Functional Differences
Stereochemical Impact on Reactivity: The (4R) configuration in the target compound enables selective synthesis of (-)-CBD due to spatial alignment during the Friedel-Crafts reaction . In contrast, the (1R,4S) isomer (CAS 82769-01-5) lacks documented cannabinoid-related applications, suggesting stereochemistry dictates biological activity . The (1R,4R) isomer (CAS 52154-82-2) is highlighted for its safety profile, requiring precautions against ignition sources (P210), but its synthetic utility remains unclear .
Functional Group Influence: The hydroxyl group in the target compound distinguishes it from 1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene, which lacks an alcohol moiety. This difference renders the latter a substrate for hydroformylation rather than cannabinoid synthesis .
Synthetic Efficiency: The (4R) isomer is synthesized with 35% yield using BiCl₃ catalysis, optimized for stereoselectivity . No yield data are available for other isomers, implying less-established routes.
Biological Activity
(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, also known as Prottremine, is a bicyclic monoterpenoid that has garnered attention for its potential biological activities, particularly in neuropharmacology. This compound exhibits structural features that suggest significant interactions with biological systems, including potential therapeutic effects in neurodegenerative diseases such as Parkinson's disease.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₆O, with a molecular weight of approximately 152.23 g/mol. Its structure consists of a cyclohexene ring with a methyl and propene substituent, contributing to its unique reactivity and biological profile.
Antiparkinsonian Effects
Research indicates that Prottremine demonstrates significant antiparkinsonian activity in various animal models. A study using the MPTP model of Parkinson's disease showed that Prottremine effectively enhanced locomotor and exploratory activities in treated mice, comparable to the established drug levodopa . The compound's efficacy is attributed to its ability to protect dopaminergic neurons from degeneration, which is critical in the pathophysiology of Parkinson's disease.
Table 1: Summary of Antiparkinsonian Activity
| Compound | Model Used | Dose (mg/kg) | Main Findings |
|---|---|---|---|
| Prottremine | MPTP-induced | 20 | Enhanced locomotion; neuroprotection |
| PA96 | MPTP-induced | 1 | Significant alleviation of PD symptoms |
The mechanism by which Prottremine exerts its effects involves the modulation of neurotransmitter systems and protection against oxidative stress. The presence of hydroxyl groups in its structure is crucial for these actions, as they participate in redox reactions that mitigate neuronal damage . Furthermore, the stereochemistry of Prottremine influences its binding affinity and efficacy, highlighting the importance of specific functional groups in determining biological activity.
Study on Stereoisomers
A comprehensive study synthesized all eight stereoisomers of this compound to evaluate their biological activities. The findings revealed that certain configurations exhibited markedly enhanced antiparkinsonian effects compared to others. Specifically, the stereoisomer with the (1S,5S,6R) configuration showed superior protective effects against neurotoxicity induced by MPTP .
Toxicity Profile
In terms of safety, Prottremine has a relatively low acute toxicity profile, with an LD50 value reported at 4250 mg/kg in mice. This indicates a favorable safety margin for potential therapeutic applications .
Q & A
Q. What established synthetic methodologies are available for (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, and how do reaction conditions influence stereoselectivity?
Methodological Answer: Synthesis typically involves cyclization of terpene precursors or resolution of racemic mixtures. Key considerations:
- Catalyst Systems : Acidic conditions (e.g., anhydrous K₂CO₃ in ethanol) promote regioselective ring closure, as demonstrated in analogous cyclohexenol syntheses .
- Temperature Control : Reflux conditions (e.g., 6 hours at 78°C) optimize yield while minimizing thermal degradation of the isopropenyl group .
- Solvent Effects : Polar solvents like ethanol enhance stereochemical control by stabilizing transition states through hydrogen bonding .
Q. Critical Analysis :
- Yield vs. Purity Trade-offs : Recrystallization from ethanol (as in ) improves purity (>98%) but may reduce overall yield by 15–20% due to solubility limitations.
- Stereochemical Verification : Chiral HPLC (e.g., β-cyclodextrin columns) is essential to confirm enantiomeric excess, as NMR alone cannot resolve diastereomers .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity and purity?
Methodological Answer: A tiered analytical approach is recommended:
¹H/¹³C NMR : Identifies key structural features:
- Vinyl protons (δ 5.2–5.8 ppm, J = 10–12 Hz for conjugated double bonds) .
- Methyl groups on the cyclohexenol ring (δ 1.2–1.5 ppm) .
IR Spectroscopy : Confirms hydroxyl (3350–3450 cm⁻¹) and conjugated alkene (1640–1680 cm⁻¹) functionalities .
GC-MS with Chiral Columns : Resolves enantiomers (e.g., β-cyclodextrin phases) and detects impurities at <0.5% levels .
Q. Data Reconciliation :
- Discrepancies between HPLC purity (95%) and elemental analysis (99%) often arise from residual solvents, detectable via headspace GC .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed solvent interaction parameters (e.g., log P, dipole moment)?
Methodological Answer: Multi-scale computational strategies include:
- DFT Optimization : B3LYP/6-311++G(d,p) basis sets predict conformational preferences of the cyclohexenol ring .
- MD Simulations : Explicit solvent models (e.g., TIP3P water) reveal solvation dynamics around the hydroxyl group .
- Experimental Calibration : Compare calculated dipole moments (2.31 D) with NIST-reported dielectric constant measurements (ε = 15.2 at 25°C) .
Q. Case Study :
Q. What advanced separation techniques optimize resolution of diastereomers formed during allylic oxidation reactions?
Methodological Answer:
Q. Limitations :
- Temperature-sensitive degradation during prolonged runs requires cooling jackets (<10°C) to preserve labile isopropenyl groups .
Q. What mechanistic insights guide enantioselective functionalization of the cyclohexenol core without compromising the isopropenyl group?
Methodological Answer:
Q. Kinetic Analysis :
- Arrhenius Parameters : Activation energy (Ea) for unwanted isopropenyl cleavage increases from 45 kJ/mol to 68 kJ/mol when using bulky ligands .
Q. How do isotopic labeling studies elucidate [1,3]-sigmatropic rearrangement pathways in derivatives of this compound?
Methodological Answer:
Q. Contradictions :
- Computational models predict a stepwise pathway (KIE = 1.3), suggesting solvent-assisted proton shuffling in polar media .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
